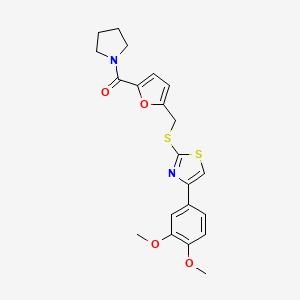

(5-(((4-(3,4-Dimethoxyphenyl)thiazol-2-yl)thio)methyl)furan-2-yl)(pyrrolidin-1-yl)methanone

Description

Properties

IUPAC Name |

[5-[[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]sulfanylmethyl]furan-2-yl]-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O4S2/c1-25-17-7-5-14(11-19(17)26-2)16-13-29-21(22-16)28-12-15-6-8-18(27-15)20(24)23-9-3-4-10-23/h5-8,11,13H,3-4,9-10,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUBZLPSRKVJRBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CSC(=N2)SCC3=CC=C(O3)C(=O)N4CCCC4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

The compound (5-(((4-(3,4-Dimethoxyphenyl)thiazol-2-yl)thio)methyl)furan-2-yl)(pyrrolidin-1-yl)methanone, often referred to as EVT-2575207, is a complex organic molecule that exhibits a variety of biological activities. Its structure incorporates multiple functional groups, including thiazole, furan, and pyrrolidine moieties, which contribute to its potential pharmacological effects.

The synthesis of EVT-2575207 typically involves multi-step organic reactions that require careful optimization for yield and purity. The compound's molecular formula is C18H20N2O3S, and it possesses significant chemical reactivity due to its diverse functional groups. The synthesis process generally includes:

- Formation of the Thiazole Ring : Utilizing thioamide derivatives.

- Furan Integration : Achieved through cyclization reactions.

- Pyrrolidine Attachment : Involves nucleophilic substitution reactions.

The molecular structure can be analyzed for its stereochemistry and functional group interactions, which are crucial for predicting its biological activity .

Antitumor Activity

Recent studies have highlighted the potential antitumor properties of EVT-2575207. It has shown significant cytotoxic effects against various cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| A-431 (human epidermoid carcinoma) | 1.98 ± 1.22 |

| U251 (human glioblastoma) | 23.30 ± 0.35 |

The presence of the thiazole and furan rings is essential for this activity, as they facilitate interactions with cellular targets involved in cancer proliferation .

Antimicrobial Activity

The compound has also demonstrated promising antimicrobial properties against a range of bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or inhibition of specific metabolic pathways.

Anticonvulsant Activity

In addition to its anticancer and antimicrobial properties, EVT-2575207 has been evaluated for anticonvulsant activity. Preliminary data suggest that it may reduce seizure frequency in animal models, indicating potential therapeutic applications in epilepsy .

Case Studies

Several case studies have investigated the biological activities of thiazole derivatives similar to EVT-2575207:

- Thiazole-Pyrrolidine Derivatives : A study found that compounds with similar structural motifs exhibited significant cytotoxicity against human cancer cell lines.

- Mechanistic Studies : Research indicated that thiazole-containing compounds interact with Bcl-2 proteins, leading to apoptosis in cancer cells.

These findings underscore the importance of the thiazole moiety in enhancing biological activity .

Future Directions

Further research is warranted to explore the full spectrum of biological activities associated with EVT-2575207. Potential areas include:

- In Vivo Studies : To assess the efficacy and safety profile in animal models.

- Structure-Activity Relationship (SAR) : To optimize the compound's structure for enhanced potency and selectivity.

- Clinical Trials : To evaluate therapeutic potential in humans.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues with Thiazole and Aryl Substituents

Compounds such as 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole () share the thiazole core and aryl substituents but differ in critical regions:

- Substituent Effects : Replacement of the 3,4-dimethoxyphenyl group with fluorophenyl or chlorophenyl alters electronic properties (e.g., electron-withdrawing vs. electron-donating effects), impacting binding to hydrophobic pockets in targets like kinases or GPCRs .

- Conformational Flexibility : The target compound’s furan-thioether linker introduces rotational flexibility, whereas rigid triazole or pyrazole linkers in analogues () may restrict conformational adaptability, affecting target engagement .

Table 1: Structural Comparison of Key Analogues

Physicochemical and Pharmacokinetic Properties

- Lipophilicity (LogP) : The 3,4-dimethoxyphenyl group in the target compound increases LogP compared to fluorophenyl analogues (e.g., ), suggesting enhanced membrane permeability but reduced aqueous solubility .

- Thermal Stability: Crystallographic data () indicate that planar fluorophenyl analogues exhibit higher melting points (>250°C) due to π-stacking, whereas the target compound’s nonplanar furan-thioether system may lower thermal stability .

Computational and Experimental Similarity Assessment

Methods like Tanimoto coefficient analysis () reveal moderate similarity (Tc: 0.65–0.75) between the target and fluorophenyl/thiadiazole analogues, primarily due to shared heterocyclic cores. However, molecular docking studies highlight divergent binding poses attributable to the pyrrolidinyl methanone group, which occupies unique regions in target active sites .

Q & A

Q. Critical conditions :

- Temperature control (60–120°C) to prevent side reactions .

- Solvent selection (e.g., ethanol for recrystallization, DMF for thioether formation) to enhance yield and purity .

- Purification via column chromatography or recrystallization to isolate the final product .

Which analytical techniques are most reliable for confirming the structural integrity and purity of this compound?

(Basic)

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms connectivity of the thiazole, furan, and pyrrolidine groups. Aromatic proton splitting patterns validate substitution on the dimethoxyphenyl ring .

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using reverse-phase C18 columns and UV detection at 254 nm .

- Infrared (IR) Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for the methanone) .

- Elemental Analysis : Verify empirical formula consistency (e.g., C, H, N, S content) .

How can researchers optimize reaction conditions when intermediates exhibit instability during synthesis?

(Advanced)

- Stabilizing solvents : Use low-polarity solvents (e.g., THF) for acid-sensitive intermediates or DMF for thermally unstable steps .

- pH adjustment : Buffer reaction mixtures (pH 6–8) to prevent hydrolysis of thioether or methanone groups .

- Real-time monitoring : Employ HPLC or TLC to track intermediate degradation and adjust reaction times dynamically .

- Microwave-assisted synthesis : Reduce exposure to harsh conditions by accelerating reaction kinetics .

What methodologies are recommended to resolve contradictory bioactivity data between in vitro assays and computational predictions?

(Advanced)

- Orthogonal assays : Validate activity using multiple assays (e.g., enzyme inhibition + cell viability) to rule out false positives .

- Structural analog comparison : Compare bioactivity with known thiazole or pyrrolidine derivatives to identify structure-activity relationships (SAR) .

- Molecular docking : Simulate binding interactions with targets (e.g., kinases) using AutoDock Vina to reconcile discrepancies between predicted and observed activity .

- Metabolic stability testing : Assess if rapid degradation in physiological conditions (e.g., liver microsomes) skews in vitro results .

How should researchers evaluate the compound's stability under physiological conditions for preclinical studies?

(Advanced)

- pH-dependent stability : Incubate the compound in buffers (pH 1.2–7.4) at 37°C and monitor degradation via HPLC over 24–72 hours .

- Thermal stability : Conduct accelerated stability studies (40–60°C) to predict shelf-life using Arrhenius kinetics .

- Light sensitivity : Expose to UV-Vis light and track photodegradation products with LC-MS .

- Plasma stability : Incubate in human or animal plasma and quantify remaining compound using LC-MS/MS .

What computational approaches are effective in predicting the interaction of this compound with biological targets?

(Advanced)

- Molecular Dynamics (MD) simulations : Simulate binding to targets (e.g., G-protein-coupled receptors) over 100-ns trajectories to assess binding mode stability .

- Quantitative Structure-Activity Relationship (QSAR) : Train models on thiazole/pyrrolidine datasets to predict IC₅₀ values for kinase inhibition .

- Free-energy perturbation (FEP) : Calculate binding affinity differences between analogs to guide lead optimization .

- ADMET prediction : Use tools like SwissADME to estimate bioavailability, blood-brain barrier penetration, and toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.